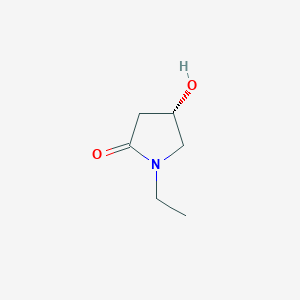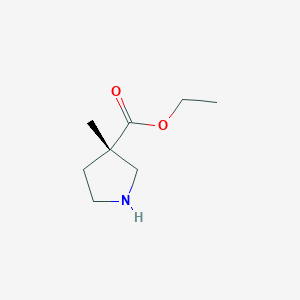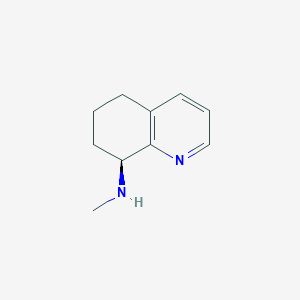![molecular formula C7H9BrN2O B8063936 4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole](/img/structure/B8063936.png)
4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole
描述
4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole is a heterocyclic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol. This compound features a pyrazole ring substituted with a bromine atom and a tetrahydrofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile, and at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrazole ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
科学研究应用
4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-bromopyrazole: A simpler analog without the tetrahydrofuran moiety.
4-bromo-1-methyl-1H-pyrazole: A methyl-substituted derivative.
3-bromopyrazole: A positional isomer with the bromine atom at a different position on the pyrazole ring.
Uniqueness
4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
属性
IUPAC Name |
4-bromo-1-[(3S)-oxolan-3-yl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXLVIAUPCYIC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine](/img/structure/B8063865.png)
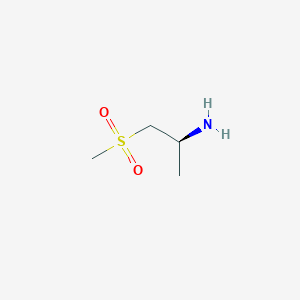
![[(3S)-3-methylpyrrolidin-3-yl]methanol](/img/structure/B8063883.png)
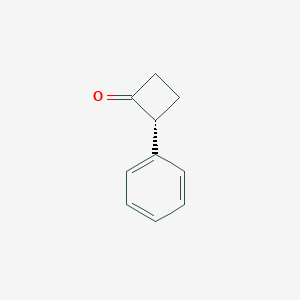
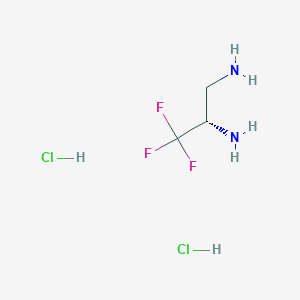
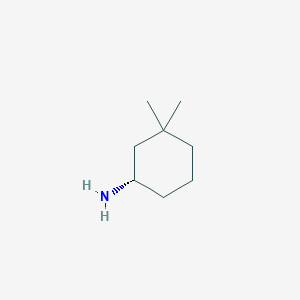
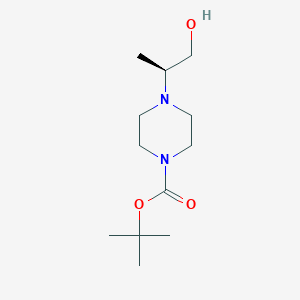
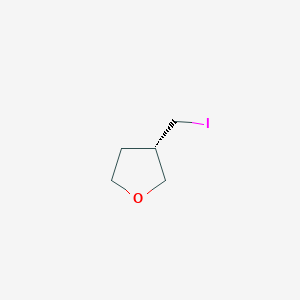
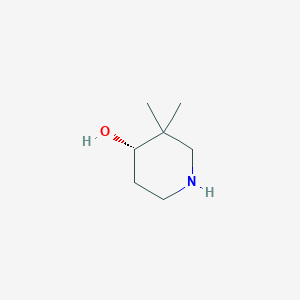

![[(3R)-3-aminooxolan-3-yl]methanol](/img/structure/B8063944.png)
